METHYL 2-{4-[7-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE
Overview
Description
METHYL 2-{4-[7-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE is a complex organic compound with a unique structure that includes a fluorophenyl group and an imidazo[1,2-g]purin scaffold
Preparation Methods
The synthesis of METHYL 2-{4-[7-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazo[1,2-g]purin scaffold: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 2-{4-[7-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
METHYL 2-{4-[7-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[7-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
METHYL 2-{4-[7-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE can be compared with other similar compounds such as:
Methyl 4-fluorophenylacetate: This compound shares the fluorophenyl group but lacks the imidazo[1,2-g]purin scaffold.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct properties and applications.
Properties
IUPAC Name |
methyl 2-[4-[7-(4-fluorophenyl)-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4/c1-27-21-20(22(32)28(2)24(27)33)29-13-18(15-6-8-16(25)9-7-15)30(23(29)26-21)17-10-4-14(5-11-17)12-19(31)34-3/h4-11,13H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZKMTOWBNFHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)CC(=O)OC)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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